Cytotoxic Potency Against NCI-H460 Non-Small Cell Lung Cancer: Glochidonol Outperforms Glochidiol, Glochidone, and 3-Epi-Lupeol
In a single-study, multi-compound screen conducted under identical conditions, glochidonol (compound 5) demonstrated a GI₅₀ of 4.9 ± 0.2 µM against the NCI-H460 non-small cell lung cancer line, representing the highest potency among all seven lupane triterpenoids tested [1]. By direct comparison, glochidiol (compound 6; 1β,3β-diol analog) exhibited a GI₅₀ of 7.5 ± 0.5 µM, glochidone (compound 4; Δ¹-ene-3-one) was inactive, 3-epi-lupeol (compound 2) yielded a GI₅₀ of 86.1 ± 12.4 µM, and lup-20(29)-ene-1β,3β-diol (compound 7) was inactive against this cell line [1].
| Evidence Dimension | Growth inhibition (GI₅₀) against NCI-H460 human lung cancer cells |
|---|---|
| Target Compound Data | Glochidonol (5): GI₅₀ = 4.9 ± 0.2 µM |
| Comparator Or Baseline | Glochidiol (6): 7.5 ± 0.5 µM; 3-epi-Lupeol (2): 86.1 ± 12.4 µM; Glochidone (4): inactive; Lup-20(29)-ene-1β,3β-diol (7): inactive |
| Quantified Difference | Glochidonol is 1.5-fold more potent than glochidiol; >17.6-fold more potent than 3-epi-lupeol; active vs. inactive for glochidone and diol 7. |
| Conditions | Sulforhodamine B (SRB) assay; NCI-H460 human non-small cell lung cancer cell line; 48 h exposure; Planta Med 2005. |
Why This Matters
For NCI-H460-based screening cascades, selecting glochidonol over its closest diol analog (glochidiol) provides a 1.5-fold potency advantage, while selection of glochidone or lup-20(29)-ene-1β,3β-diol would yield a false-negative result in this model.
- [1] Puapairoj, P., Naengchomnong, W., Kijjoa, A., Pinto, M. M., Pedro, M., Nascimento, M. S. J., Silva, A. M. S., & Herz, W. (2005). Cytotoxic activity of lupane-type triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum two of which induce apoptosis. Planta Medica, 71(3), 208–213. DOI: 10.1055/s-2005-837818 View Source
